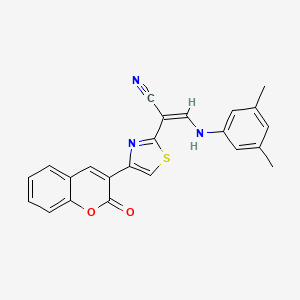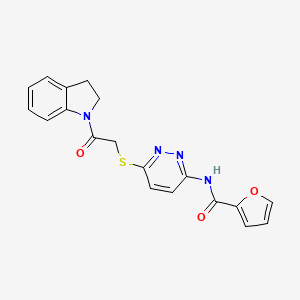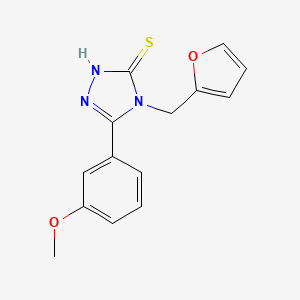
(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide, which is a functional group that is often found in various pharmaceutical agents. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .
Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds containing these functional groups can undergo a variety of reactions. For example, pyridines can participate in electrophilic substitution reactions, and sulfonamides can be hydrolyzed under acidic or basic conditions .Aplicaciones Científicas De Investigación
Corrosion Inhibition Studies
Studies have shown that certain piperidine derivatives, including compounds structurally similar to (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide, exhibit notable corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations provide insight into the adsorption behaviors and binding energies of these derivatives, highlighting their potential as effective corrosion inhibitors (Kaya et al., 2016).
Synthesis and Antimicrobial Activity
Research into novel synthesized compounds, including those related to the chemical structure of interest, has shown significant antimicrobial activity. For example, compounds synthesized from pyridine-4-carboxaldehyde and sulfadiazine exhibited promising results against various microorganisms, underscoring the potential for these compounds in developing new antimicrobial agents (Elangovan et al., 2021).
Molecular Docking and Computational Studies
Further, computational studies and molecular docking have been employed to understand the interaction of similar compounds with biological targets, providing valuable insights into their potential therapeutic applications. These studies not only reveal the structural requirements for biological activity but also facilitate the design of more effective molecules (Hasan et al., 2003).
Catalysis and Synthetic Applications
The chemical framework of (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide and related compounds finds application in catalysis and synthetic chemistry. For instance, their use in intramolecular cyclization reactions to synthesize heterocyclic compounds demonstrates the versatility and utility of these molecules in organic synthesis (Ghandi et al., 2015).
Ligand Design and Metal Complexes
The structural elements present in these compounds make them suitable ligands for metal coordination, leading to the formation of novel metal complexes. Such complexes have been studied for their potential in various applications, including catalysis, material science, and as potential therapeutic agents (Jacobs et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
(E)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-18-7-4-11-21(18)17-13-16(8-10-19-17)14-20-25(23,24)12-9-15-5-2-1-3-6-15/h1-3,5-6,8-10,12-13,20H,4,7,11,14H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWVYWGISBBHFK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride](/img/structure/B2676433.png)
![4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676434.png)
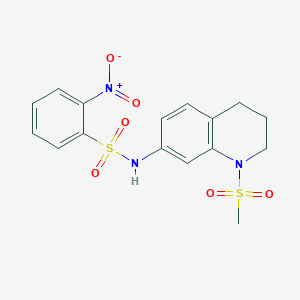
![ethyl 3-cyano-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2676440.png)
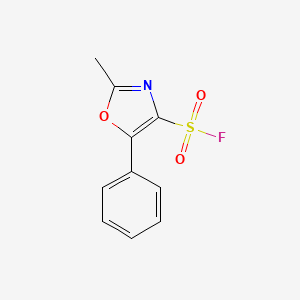
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2676442.png)
![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2676443.png)


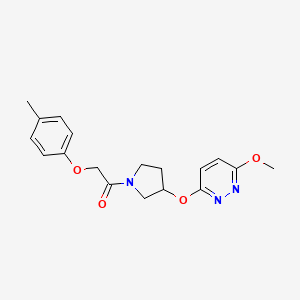
![1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2676448.png)
